N-Boc-2-(1-Iminoethyl)hydrazine
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Overview
Description
“N-Boc-2-(1-Iminoethyl)hydrazine” (CAS# 851535-08-5) is a useful research chemical. It is used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 as a clinical candidate .
Synthesis Analysis
The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .
Molecular Structure Analysis
The molecular formula of “N-Boc-2-(1-Iminoethyl)hydrazine” is C7H15N3O2, and its molecular weight is 173.21 g/mol .
Chemical Reactions Analysis
The N-Boc group can be cleaved by mild acidolysis . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetylchloride in methanol, N-Boc removal with HCl in organic solvents .
Scientific Research Applications
Palladium-Catalyzed Coupling Reactions
N-Boc aryl hydrazines, including N-Boc-2-(1-Iminoethyl)hydrazine, are used in palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These reactions are efficient, offering excellent yields. The N-Boc diaryl hydrazines are subsequently oxidized to azobenzenes, highlighting a method for synthesizing compounds with potential applications in material science and organic electronics Lim, Lee, & Cho, 2003.
Ugi Tetrazole Reaction
N-Boc-protected hydrazine is employed in the Ugi tetrazole reaction to create a library of highly substituted 5-(hydrazinomethyl)-1-methyl-1H-tetrazoles. This application showcases the versatility of N-Boc-2-(1-Iminoethyl)hydrazine in synthesizing tetrazole-based compounds, which are of interest in pharmaceutical research and development due to their potential biological activities Patil et al., 2016.
Solvent-Free Synthesis of Hydrazones
The compound is also pivotal in the solvent-free synthesis of hydrazones, followed by their N-alkylation. This method demonstrates an eco-friendly approach to synthesizing protected hydrazones, highlighting the compound's role in sustainable chemistry practices Nun et al., 2011.
Synthesis of Aza-Peptides
N-Boc-2-(1-Iminoethyl)hydrazine derivatives are crucial in the synthesis of aza-peptides, peptide analogs where a carbon atom in the peptide backbone is replaced by a nitrogen atom. This replacement induces conformational changes and enhances resistance to proteolytic degradation, making aza-peptides attractive for drug design and structure-activity relationship studies Freeman, Hurevich, & Gilon, 2009.
Ugi 4-CR Postcyclizations
In the context of isocyanide-based multicomponent reactions (IMCRs), N-Boc protected hydrazine is utilized with α-amino acid-derived isocyanides in the Ugi tetrazole reaction. This process enables the construction of complex molecules through one-pot synthesis and postcyclization modifications, demonstrating the compound's utility in synthetic organic chemistry Wang et al., 2017.
Synthesis of N-Aryl Hydrazides
N-Boc-2-(1-Iminoethyl)hydrazine is involved in copper-catalyzed coupling reactions to synthesize N-aryl hydrazides. This application showcases its role in forming N-arylated products, which are significant in developing pharmaceuticals and agrochemicals Wolter, Klapars, & Buchwald, 2001.
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-aminoethylideneamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(1-Iminoethyl)hydrazine |
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